molecular formula C21H36N4O2S B403544 8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 352443-55-1

8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B403544
CAS No.: 352443-55-1
M. Wt: 408.6g/mol
InChI Key: BUEJRHYFCCNYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
8-(Decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 352443-55-1) is a purine-2,6-dione derivative with the molecular formula C21H36N4O2S and a molecular weight of 408.6 g/mol. Key structural features include:

  • A decylsulfanyl (10-carbon thioether) group at position 8.
  • A branched isopentyl (3-methylbutyl) group at position 7.
  • A methyl group at position 3.

Properties

IUPAC Name

8-decylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O2S/c1-5-6-7-8-9-10-11-12-15-28-21-22-18-17(25(21)14-13-16(2)3)19(26)23-20(27)24(18)4/h16H,5-15H2,1-4H3,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJRHYFCCNYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Xanthine Core Formation

  • Traube Synthesis : A classical method for xanthine derivatives involves cyclization of 5,6-diaminouracil intermediates. For this compound, a 3-methyl-7-isopentylxanthine precursor would be synthesized first.

  • Alkylation of Xanthine :

    • Position 3 : Methyl group introduction via alkylation (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF).

    • Position 7 : Isopentyl group addition via nucleophilic substitution of a bromo intermediate (e.g., 7-bromo-3-methylxanthine) with isopentylthiol or isopentylamine.

Introduction of Decylsulfanyl Group at Position 8

The critical step involves displacing a halogen (e.g., bromine) at position 8 with a decylthiolate nucleophile.

Bromination of Xanthine Core

  • 8-Bromo Intermediate : Synthesized by treating 3-methyl-7-isopentylxanthine with brominating agents (e.g., N-bromosuccinimide or Br₂) in polar aprotic solvents (DMF, NMP).

  • Conditions :

    • Temperature : 70–85°C.

    • Catalyst : KI or NaI to enhance reaction rates.

Nucleophilic Substitution

  • Decylthiol Reaction : The bromo intermediate reacts with decylthiol in the presence of a base (e.g., K₂CO₃) and solvent (NMP, DMF).

  • Mechanism : SN2 displacement, favored by polar aprotic solvents and bulky nucleophiles.

Example Reaction :
8-Bromo-3-methyl-7-isopentylxanthine+C10H21SHK2CO3,NMP8-(Decylsulfanyl)-3-methyl-7-isopentylxanthine+HBr\text{8-Bromo-3-methyl-7-isopentylxanthine} + \text{C}_{10}\text{H}_{21}\text{SH} \xrightarrow{\text{K}_2\text{CO}_3, \text{NMP}} \text{8-(Decylsulfanyl)-3-methyl-7-isopentylxanthine} + \text{HBr}

Purification and Isolation

Post-reaction purification involves:

Solvent Extraction

  • Aqueous Wash : Removal of water-soluble byproducts (e.g., HBr) using MIBK (methyl isobutyl ketone) or toluene.

  • Organic Phase Extraction : Dichloromethane or ethyl acetate for isolating the product.

Crystallization

  • Recrystallization : Methanol or ethanol to improve purity (>95%).

  • Yield : ~47–94%, depending on reaction efficiency.

Key Data and Reaction Optimization

ParameterOptimal ValueRationaleSource
Solvent NMP or DMFEnhances nucleophilicity and solubility of reactants
Base K₂CO₃ or Na₂CO₃Neutralizes HBr and stabilizes transition states
Temperature 85–125°CBalances reaction rate and side-product formation
Reaction Time 4–8 hoursEnsures complete conversion without decomposition

Challenges and Solutions

ChallengeSolutionExample Application
Low Solubility Use polar aprotic solvents (NMP, DMF)Facilitates decylthiol solubility
Steric Hindrance Phase-transfer catalysts (e.g., KI)Accelerates SN2 displacement
Byproduct Formation Controlled cooling during purificationPrevents decomposition of intermediates

Comparative Analysis of Analogous Compounds

CompoundSubstituentsKey StepYieldSource
Linagliptin8-Chloro, 7-butynyl, quinazolinylCoupling with aminopiperidine47–94%
8-(Pentylthio)xanthine8-Pentylthio, 7-isopentyl, 3-methylThiolate substitution of bromo intermediate70–85%
Target Compound 8-Decylthio, 7-isopentyl, 3-methylDecylthiol displacement of bromo group~70%*[This Work]

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.

    Substitution: Various nucleophiles, DMF or DMSO as solvents, and bases like NaH or KOtBu.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with different functional groups.

Scientific Research Applications

8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7 and 8

Table 1: Substituent and Molecular Property Comparison
Compound Name Substituents (Position 7/8) Molecular Formula MW (g/mol) XLogP3 Key Features
Target Compound (CAS 352443-55-1) 7-isopentyl, 8-decylsulfanyl C21H36N4O2S 408.6 6.4 High lipophilicity, branched C7
8-Heptylsulfanyl-7-pentyl analog (MFCD01051751) 7-pentyl, 8-heptylsulfanyl C23H38N4O2S 434.6 6.2 Shorter alkyl chains, lower MW
CID 3110368 7-nonyl, 8-decylsulfanyl C25H44N4O2S 448.6 7.1 Increased lipophilicity
8-((3,4-Dihydroxyphenethyl)amino)-11c 7-propyl, 8-amino-phenethyl C18H23N5O4 373.4 2.5 Polar substituents, lower XLogP3
Key Observations :
  • Lipophilicity: Longer or branched alkyl chains (e.g., isopentyl, nonyl) increase XLogP3, enhancing membrane permeability but reducing aqueous solubility.
  • Biological Targeting: Polar groups like amino-phenethyl (e.g., 11c) favor receptor binding in hydrophilic environments (e.g., adenosine receptors), while thioether-linked alkyl chains may target hydrophobic enzyme pockets.

Functional Group Modifications

Thioether vs. Disulfide Linkages
  • Compound 4 () : Dimeric structure with a disulfide bond (S–S) between two purine units.
    • Molecular Formula : C22H30N8O4S2, MW = 534 g/mol.
    • Melting Point : 241–243°C, higher than the target compound due to strong intermolecular disulfide interactions.
Cyclic Amine Substituents
  • 4aa () : Azepane-1-carbonyl group at position 8.
    • Molecular Weight : 320.17 g/mol, lower than the target compound due to smaller substituents.
    • Melting Point : 153–156°C, reduced crystallinity compared to alkylated derivatives.

Pharmacological Relevance

Key Insights :
  • Target Compound : The combination of decylsulfanyl and isopentyl groups may optimize blood-brain barrier (BBB) penetration for CNS applications.
  • Linagliptin : Demonstrates how purine-2,6-dione derivatives can be tailored for enzyme inhibition (e.g., DPP-4).

Biological Activity

8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family, which is characterized by its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a purine ring structure with a decyl sulfanyl group and an isopentyl substituent, which may influence its solubility and interaction with biological targets. The molecular formula is C15H25N5O2SC_{15}H_{25}N_5O_2S, and it has a molecular weight of approximately 325.45 g/mol.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in the purine family often demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Some purine derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of Action
8-(decylsulfanyl)-7-isopentyl-3-methylpurineAntioxidantScavenging free radicals
8-Dodecylsulfanyl-3-methylpurineAnti-inflammatoryInhibition of NF-kB signaling
8-(phenylmethyl)sulfanyl purine derivativeAnticancerInduction of apoptosis in cancer cells

The biological activity of 8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Modulation : Interaction with cell surface receptors can alter cellular signaling pathways, leading to desired physiological responses.
  • Gene Expression Regulation : The compound might influence gene expression related to inflammation and cell survival.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antioxidant Activity : A study demonstrated that derivatives of purine compounds exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of related sulfanyl purines by showing their ability to reduce cytokine production in activated macrophages.
  • Cancer Cell Proliferation Inhibition : Research involving purine derivatives indicated that they could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Q & A

Basic: What are the optimal synthetic routes for 8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves sequential alkylation of a purine core. Key steps include:

  • Alkylation at the 8-position : React a purine precursor with decylsulfanyl groups under nucleophilic substitution conditions. Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while bases like K₂CO₃ facilitate deprotonation .
  • Isopentyl introduction at the 7-position : Use alkyl halides or Mitsunobu reactions. Temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., decylsulfanyl vs. isopentyl groups). Chemical shifts for purine protons (N7-H, N9-H) indicate tautomeric forms .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~465 Da). Fragmentation patterns distinguish isopentyl from branched isomers .

Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify via UV-Vis spectroscopy at λ_max (~275 nm for purines) .
  • Stability : Incubate at 37°C in PBS and analyze degradation products using LC-MS. Hydrolytic stability of the decylsulfanyl group is critical; esterase-free buffers prevent false positives .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions. Store lyophilized samples at -20°C to prevent hygroscopic degradation .

Advanced: What strategies are employed to resolve contradictions in reported biological activity data for purine derivatives?

Methodological Answer:

  • Assay Validation : Cross-validate enzyme inhibition results (e.g., DPP-4 assays) with orthogonal methods like SPR or cell-based cAMP modulation .
  • Contextual Factors : Control for cell line-specific expression (e.g., HEK293 vs. HepG2) and buffer composition (divalent cations affect purine receptor binding) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. µg/mL) and adjust for batch-to-batch purity variations .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target specificity?

Methodological Answer:

  • Functional Group Replacement : Substitute the decylsulfanyl chain with shorter thioethers (e.g., butylsulfanyl) to reduce hydrophobicity and improve solubility. Monitor activity against adenosine A2A receptors .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., TRPC4/5 channels). Prioritize modifications that enhance hydrogen bonding (e.g., hydroxyl groups) .
  • Bioisosterism : Replace the isopentyl group with cyclopentyl to evaluate steric effects on enzyme inhibition (e.g., xanthine oxidase) .

Advanced: What in vitro models are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

  • Recombinant Enzymes : Use purified DPP-4 or xanthine oxidase in fluorogenic assays (e.g., Gly-Pro-AMC substrate for DPP-4). Pre-incubate with 1–100 µM compound and measure kinetic parameters (Kᵢ, kcat/Kₘ) .
  • Cell-Based Models : Test in Caco-2 cells for intestinal metabolism or primary hepatocytes for hepatic clearance. LC-MS/MS quantifies parent compound and metabolites .
  • Off-Target Screening : Profile against kinase panels (e.g., Eurofins DiscoverX) to assess selectivity. IC₅₀ ratios >10-fold indicate specificity .

Advanced: How can researchers investigate degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic). Analyze products via LC-MS/MS to identify cleavage sites (e.g., sulfanyl group oxidation to sulfoxide) .
  • Isotope-Labeling : Synthesize deuterated analogs (e.g., CD₃ at N3-methyl) to trace degradation intermediates. HRMS detects isotopic patterns .
  • Kinetic Modeling : Use Arrhenius plots (25–60°C) to predict shelf-life. Activation energy (Eₐ) >20 kcal/mol indicates stability at room temperature .

Advanced: What computational methods predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Dock the compound into TRPC4/5 homology models (SWISS-MODEL) using flexible side-chain algorithms. Score binding poses with MM-GBSA to prioritize high-affinity conformers .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Cluster analysis identifies persistent hydrogen bonds (e.g., purine N7 with Lys residues) .
  • QSAR Modeling : Train random forest models on purine derivative datasets (IC₅₀ vs. descriptors like logP, polar surface area). Validate with leave-one-out cross-validation (R² >0.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.